![molecular formula C19H22N4O2 B3013428 3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902330-58-9](/img/structure/B3013428.png)
3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied due to its pharmacological significance. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is a promising target for the treatment of Mycobacterium tuberculosis (M.tb) infections. The specific compound mentioned features a 2-methoxyphenyl group at the 3-position, a methyl group at the 5-position, and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen at the 7-position of the pyrazolo[1,5-a]pyrimidin-7-amine core .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the design and reaction of various substituted phenyl groups and heterocycles to create a library of compounds with varying biological activities. In the context of the provided data, the synthesis of related compounds has been reported, where a range of substituents at the 3, 5, and 7 positions of the pyrazolo[1,5-a]pyrimidin-7-amine scaffold were explored to optimize anti-mycobacterial activity . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the condensation of appropriate amines with orthoformates or other carbon donors to construct the pyrazolo[1,5-a]pyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused bicyclic ring system that resembles purine bases. This structural analogy to purines allows these compounds to interact with biological targets such as ATP synthase. The presence of a methoxyphenyl group at the 3-position and a tetrahydrofuran-2-ylmethyl group at the 7-position could potentially influence the compound's binding affinity and selectivity towards its biological target .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including cyclocondensation, Mannich reactions, and reactions with formaldehyde and amines to form Mannich bases . These reactions are often used to introduce different substituents and modify the core structure to enhance biological activity or to synthesize novel derivatives for further pharmacological testing.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their substituents. The introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its solubility and permeability. The tetrahydrofuran-2-ylmethyl group could also impact the compound's stability and reactivity. Compounds within this class have been reported to exhibit good stability in mouse and human liver microsomes, which is an important consideration for drug development . The specific physical and chemical properties of the compound would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various chemical reactions, showcasing the versatility of these compounds in chemical synthesis. For example, a study by Hassan et al. (2014) on the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives highlights the process of creating these compounds and evaluating their potential biological activities against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such research underscores the importance of these derivatives in medicinal chemistry and their potential in drug development.
Biological Activities
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of interest, particularly in the context of anticancer and anti-inflammatory properties. Kaping et al. (2016) described an environmentally benign synthesis method for novel pyrazolo[1,5-a]pyrimidine derivatives and their subsequent screening for anti-inflammatory and anti-cancer activities. This study found promising results, suggesting that such compounds could contribute to the development of new therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Antimicrobial Properties
Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial properties. A study on the synthesis and antibacterial activity of novel oxadiazoles, which include the pyrazolo[1,5-a]pyrimidine scaffold, by Aghekyan et al. (2020), demonstrated the potential of these compounds to inhibit the growth of various bacterial strains, highlighting their relevance in the search for new antimicrobial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Mécanisme D'action
Orientations Futures
Future research could potentially focus on exploring the biological activity of this compound and developing synthetic routes for its preparation. The pyrazolo[1,5-a]pyrimidine core is a promising scaffold for the development of new drugs , and the unique substituents present in this compound could provide interesting avenues for exploration.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-10-18(20-11-14-6-5-9-25-14)23-19(22-13)16(12-21-23)15-7-3-4-8-17(15)24-2/h3-4,7-8,10,12,14,20H,5-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXCCDDPDXDNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3013345.png)
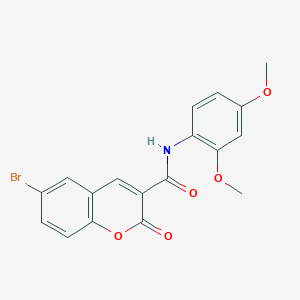
![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)
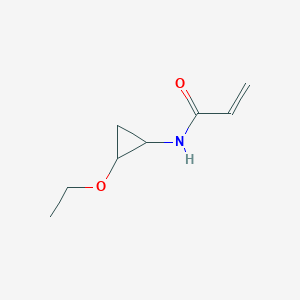
![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)
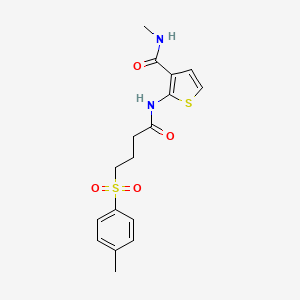

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)
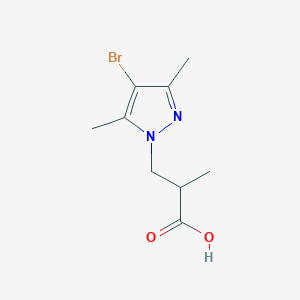
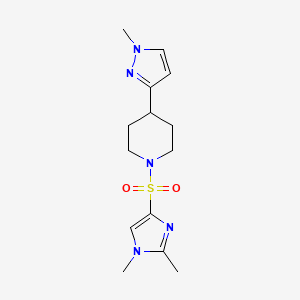
![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)
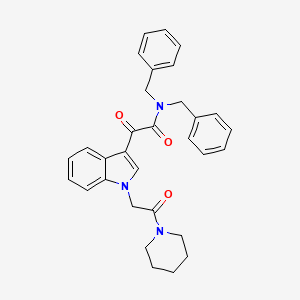
![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)